

Z-Ala-Pro-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Z-Ala-pro-pna*

Cat. No.: *B1359151*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the synthetic peptide substrate, **Z-Ala-Pro-pNA**, for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, and physical and chemical properties, and provides a detailed experimental protocol for its use in enzymatic assays.

Chemical Structure and Properties

Z-Ala-Pro-pNA, with the systematic name N-[(Phenylmethoxy)carbonyl]-L-alanyl-N-(4-nitrophenyl)-L-prolinamide, is a chromogenic substrate primarily utilized for the detection and quantification of prolyl endopeptidase (PEP) activity. Its chemical structure consists of an N-terminal benzyloxycarbonyl (Z) protecting group, followed by the dipeptide L-alanyl-L-proline, which is amide-bonded to a p-nitroaniline (pNA) group. The enzymatic cleavage of the bond between the proline and the p-nitroaniline releases the yellow-colored pNA, which can be quantified spectrophotometrically.

The key chemical and physical properties of **Z-Ala-Pro-pNA** are summarized in the table below for easy reference.

Property	Value	Reference
Chemical Formula	C22H24N4O6	[1] [2]
Molecular Weight	440.45 g/mol	[1] [3]
CAS Number	66382-56-7	[1] [2] [4]
Appearance	White to off-white solid	
Storage Temperature	-15°C to -20°C	[4]
SMILES	C--INVALID-LINK-- [O-]C=C2">C@@HNC(=O)O CC3=CC=CC=C3	[3]

Table 1: Physicochemical Properties of **Z-Ala-Pro-pNA**

Solubility

The solubility of **Z-Ala-Pro-pNA** is a critical factor in the preparation of stock solutions for enzymatic assays. Due to its hydrophobic nature, it has limited solubility in aqueous solutions alone.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for preparing concentrated stock solutions.
Dioxane	Soluble	Often used as a co-solvent in aqueous buffers for enzymatic assays.
Ethanol	Soluble	
Methanol	Soluble	
Water	Insoluble	

Table 2: Solubility of **Z-Ala-Pro-pNA**

Experimental Protocol: Prolyl Endopeptidase Activity Assay

This section provides a detailed methodology for a standard prolyl endopeptidase (PEP) activity assay using **Z-Ala-Pro-pNA** as a substrate. The principle of this assay is the enzymatic hydrolysis of the Pro-pNA bond, leading to the release of p-nitroaniline (pNA), which can be monitored by measuring the increase in absorbance at 410 nm.

Materials and Reagents

- **Z-Ala-Pro-pNA**
- Prolyl endopeptidase (enzyme source)
- Dimethyl sulfoxide (DMSO) or 1,4-Dioxane
- Tris-HCl buffer (or other suitable buffer, e.g., Potassium Phosphate)
- Microplate reader or spectrophotometer capable of reading absorbance at 410 nm
- 96-well microplate or cuvettes

Solution Preparation

- Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of **Z-Ala-Pro-pNA** in DMSO or 40% dioxane to prepare a 10 mM stock solution. Store this solution at -20°C.
- Assay Buffer: Prepare a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.5.
- Enzyme Solution: Dilute the prolyl endopeptidase to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but should provide a linear rate of reaction for the duration of the assay.

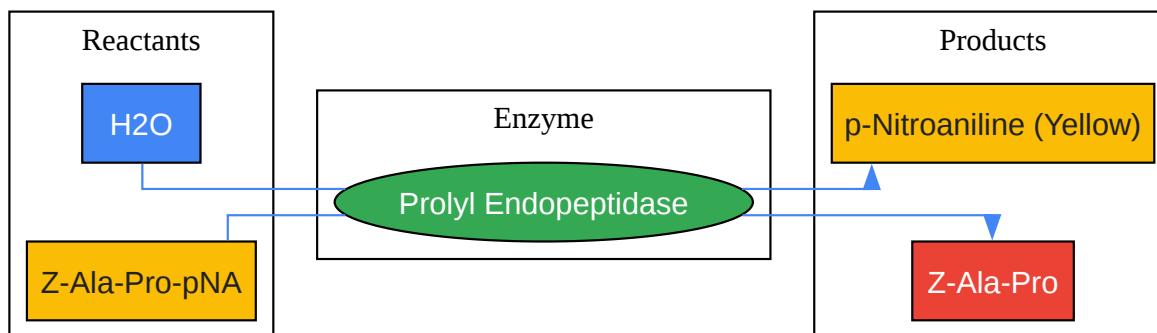
Assay Procedure

- Reaction Setup: In a 96-well microplate, add the following components to each well:
 - Assay Buffer (to bring the final volume to 200 μ L)

- Enzyme Solution
- Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to equilibrate the temperature.
- Initiation of Reaction: Add the **Z-Ala-Pro-pNA** stock solution to each well to achieve the desired final substrate concentration (e.g., 0.2 mM). Mix gently.
- Kinetic Measurement: Immediately start monitoring the increase in absorbance at 410 nm in a microplate reader at regular intervals (e.g., every minute) for a specified period (e.g., 10-30 minutes). Ensure the reaction rate is linear during this period.
- Blank Control: Prepare a blank reaction containing all components except the enzyme to subtract any non-enzymatic hydrolysis of the substrate.

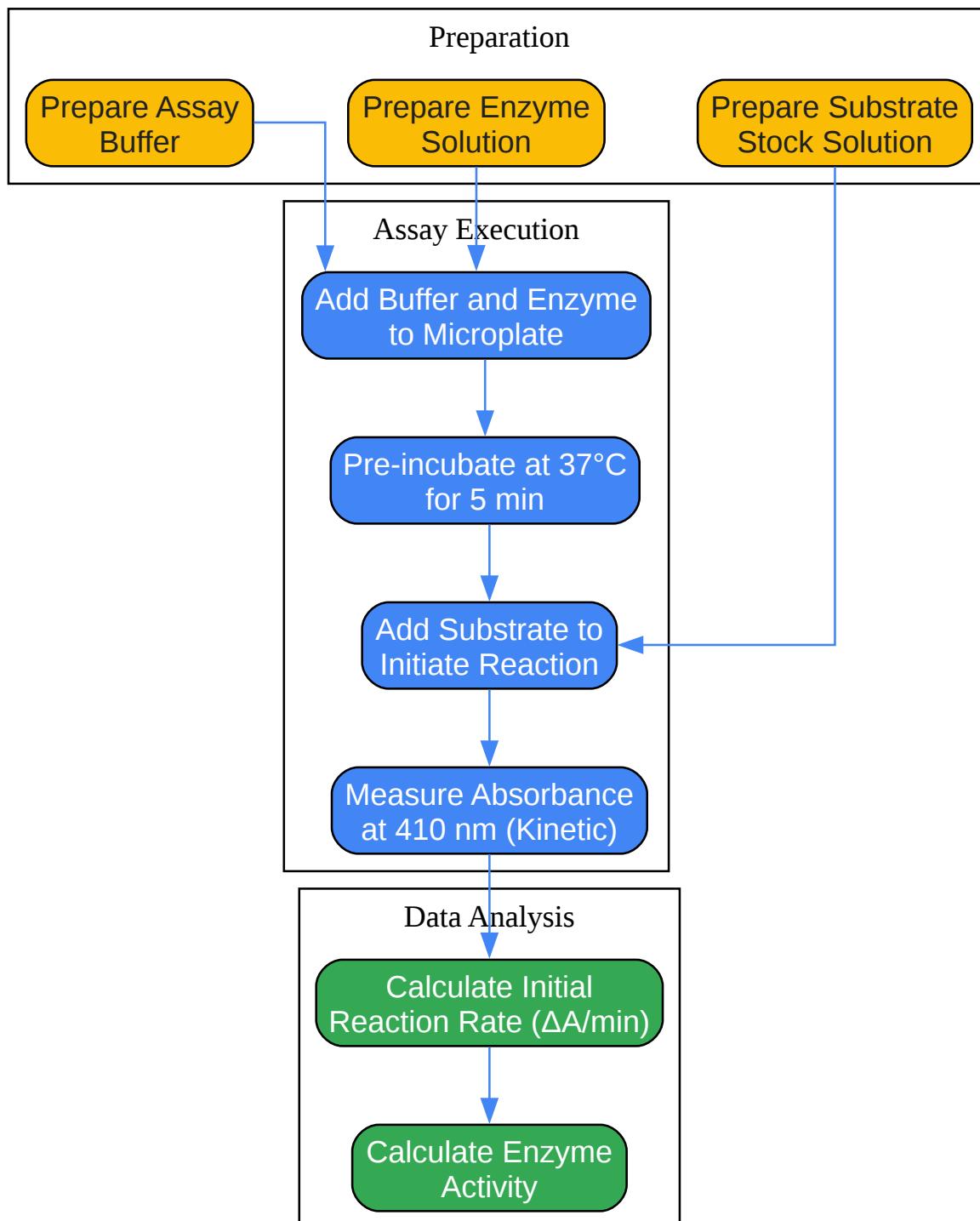
Calculation of Enzyme Activity

The rate of the enzymatic reaction can be calculated using the Beer-Lambert law:


$$\text{Activity } (\mu\text{mol/min/mL}) = (\Delta A_{410}/\text{min}) / (\epsilon \times l) \times (V_{\text{total}} / V_{\text{enzyme}}) \times 10^6$$

Where:

- $\Delta A_{410}/\text{min}$: The initial rate of absorbance change per minute.
- ϵ : The molar extinction coefficient of p-nitroaniline at 410 nm (a commonly used value is 8,800 $\text{M}^{-1}\text{cm}^{-1}$).
- l : The path length of the cuvette or the well (in cm).
- V_{total} : The total volume of the assay mixture (in mL).
- V_{enzyme} : The volume of the enzyme solution added (in mL).


Visualizations

The following diagrams illustrate the enzymatic reaction and the experimental workflow for the prolyl endopeptidase assay.

[Click to download full resolution via product page](#)

Enzymatic cleavage of **Z-Ala-Pro-pNA** by prolyl endopeptidase.

[Click to download full resolution via product page](#)

Workflow for prolyl endopeptidase activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. toyobo.co.jp [toyobo.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. Z-ALA-PRO-PNA CAS#: 66382-56-7 [amp.chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [Z-Ala-Pro-pNA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359151#z-ala-pro-pna-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com